Kinase Inhibition Scaffold Potency: Triazolo[4,3-b]pyridazine Core vs. Structurally Related Heterocycles
The 1,2,4-triazolo[4,3-b]pyridazine core has demonstrated low-micromolar anti-proliferative activity in kinase-dependent cancer cell lines. A representative derivative, compound 8l (8-methyl-substituted), achieved IC50 values of 1.5 µM against MV4-11 acute myeloid leukemia cells and 3.2–7.6 µM across K562, G361, and HCC827 panels [1]. Although direct data for 2034469-37-7 are not published, the triazolo[4,3-b]pyridazine scaffold is a privileged structure in kinase inhibitor design and its presence establishes class-level activity baseline. The pyrrolidine-thiazole substitution pattern in 2034469-37-7 is expected to modulate kinase selectivity relative to the 8-methyl analog, as linker and terminal group variations in this scaffold are known to alter target engagement profiles [2].
| Evidence Dimension | Anti-proliferative activity (IC50) in MV4-11 AML cells |
|---|---|
| Target Compound Data | Not directly reported; class-level inference |
| Comparator Or Baseline | Compound 8l (8-methyl-triazolo[4,3-b]pyridazine derivative): IC50 = 1.5 µM (MV4-11) |
| Quantified Difference | Cannot be calculated; predicted differentiation based on structural divergence |
| Conditions | MV4-11 human AML cell line, in vitro anti-proliferative assay, 25 µM screening concentration |
Why This Matters
The triazolo[4,3-b]pyridazine core provides a validated starting point for kinase inhibitor development, and the distinct substitution pattern of 2034469-37-7 may confer a unique selectivity window worth investigating.
- [1] Gomha, S. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. Journal of Molecular Structure, 1291, 135938. View Source
- [2] Merck Patent GmbH. (2011). 3-(3-Pyrimidin-2-ylbenzyl)-1,2,4-triazolo[4,3-b]pyridazine derivatives as Met kinase inhibitors. WO2011117168A1. View Source
